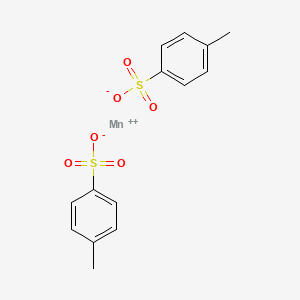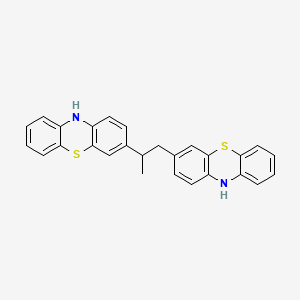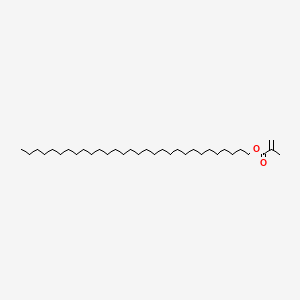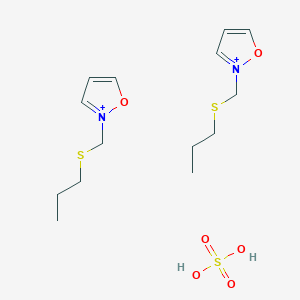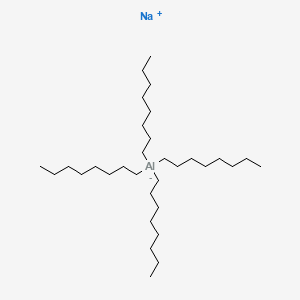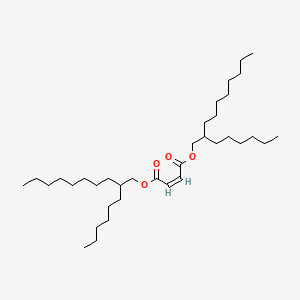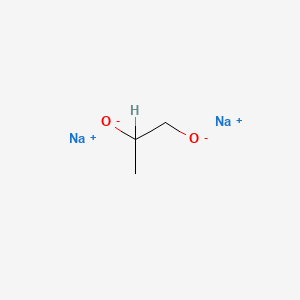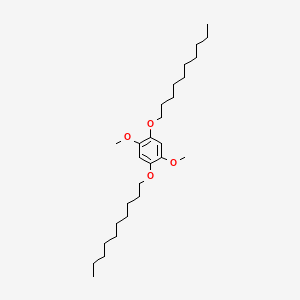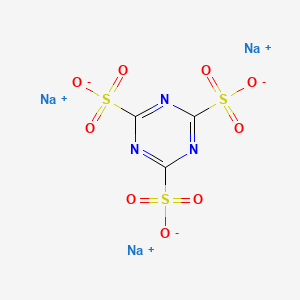
Tin tetra(hexanolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin tetra(hexanolate) is an organotin compound with the chemical formula C24H54O4Sn. It is a coordination complex where a tin(IV) ion is bonded to four hexanolate ligands. This compound is known for its applications in various fields, including catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tin tetra(hexanolate) can be synthesized through the reaction of tin(IV) chloride with hexanol in the presence of a base. The reaction typically proceeds as follows:
SnCl4+4C6H13OH→Sn(OC6H13)4+4HCl
This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of tin(IV) chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of tin tetra(hexanolate) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Tin tetra(hexanolate) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The hexanolate ligands can be substituted with other alkoxides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other alcohols or alkoxides can lead to ligand exchange.
Major Products
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: New tin alkoxides with different ligands.
Aplicaciones Científicas De Investigación
Tin tetra(hexanolate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Medicine: Research is ongoing into its use in drug delivery systems and as a precursor for radiopharmaceuticals.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of tin tetra(hexanolate) in catalytic processes involves the coordination of the tin center with reactants, facilitating their transformation. The tin ion acts as a Lewis acid, activating substrates and stabilizing transition states. This enhances the rate of chemical reactions and improves product yields.
Comparación Con Compuestos Similares
Similar Compounds
Tin tetra(ethanolate): Similar structure but with ethanolate ligands.
Tin tetra(butanolate): Contains butanolate ligands instead of hexanolate.
Tin tetra(phenolate): Features phenolate ligands.
Uniqueness
Tin tetra(hexanolate) is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. The longer carbon chain of the hexanolate ligands provides different steric and electronic effects compared to shorter or aromatic ligands, making it suitable for specific applications in catalysis and materials science.
Propiedades
Número CAS |
93840-03-0 |
|---|---|
Fórmula molecular |
C24H52O4Sn |
Peso molecular |
523.4 g/mol |
Nombre IUPAC |
hexan-1-olate;tin(4+) |
InChI |
InChI=1S/4C6H13O.Sn/c4*1-2-3-4-5-6-7;/h4*2-6H2,1H3;/q4*-1;+4 |
Clave InChI |
NIRYGOQSAJECEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


